beta-Preprotachykinin (111-126)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

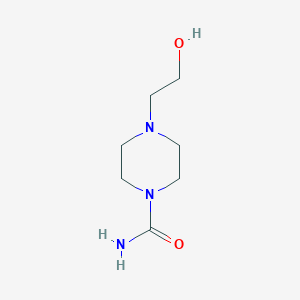

Beta-Preprotachykinin (111-126), commonly known as Substance P, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a vital role in the regulation of pain perception, inflammation, and stress response. Substance P is synthesized in the dorsal root ganglia and released by the primary afferent fibers of the peripheral nervous system. It acts on the neurokinin-1 receptor (NK-1R) and is involved in various physiological and pathological processes.

Wirkmechanismus

Substance P acts on the NK-1R, which is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK-1R activates the G protein, which in turn activates various intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the adenylate cyclase (AC) pathway, which leads to the activation of cyclic AMP (cAMP). The activation of these signaling pathways results in the modulation of ion channels, neurotransmitter release, and gene expression.

Biochemical and Physiological Effects:

Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, immune function, and stress response. Substance P promotes vasodilation and increases vascular permeability, leading to the recruitment of immune cells to the site of injury. It also stimulates the release of cytokines and chemokines, which further amplify the inflammatory response. Substance P has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.

Vorteile Und Einschränkungen Für Laborexperimente

Substance P has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a defined mechanism of action. It is also commercially available and can be easily synthesized. However, there are also limitations to using Substance P in laboratory experiments. It is a highly unstable peptide and can be degraded rapidly in vitro. It also has a short half-life in vivo, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on Substance P. One area of interest is the development of novel therapeutic strategies to target the Substance P signaling pathway. This includes the development of NK-1R antagonists and the modulation of downstream signaling pathways. Another area of interest is the role of Substance P in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is also ongoing research on the role of Substance P in the regulation of immune function and the development of novel immunotherapies. Overall, the study of Substance P is a promising area of research with broad implications for human health and disease.

Synthesemethoden

The synthesis of Substance P involves the cleavage of the beta-preprotachykinin gene, which is encoded by the TAC1 gene. The gene is transcribed into a pre-mRNA, which is then spliced to produce the mature mRNA. The mRNA is then translated into the pre-protein, which undergoes post-translational modifications to produce the mature neuropeptide. The synthesis of Substance P is regulated by various factors, including cytokines, growth factors, and hormones.

Wissenschaftliche Forschungsanwendungen

Substance P has been extensively studied for its role in pain perception and inflammation. It is involved in the transmission of pain signals from the periphery to the central nervous system. Substance P has also been implicated in the pathophysiology of various diseases, including depression, anxiety, and neurodegenerative disorders. Scientific research has focused on identifying the mechanisms of action of Substance P and developing therapeutic strategies to target its signaling pathways.

Eigenschaften

CAS-Nummer |

114547-33-0 |

|---|---|

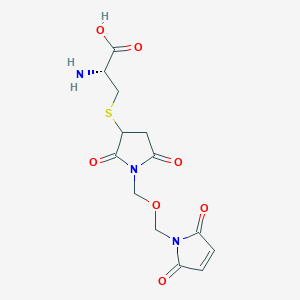

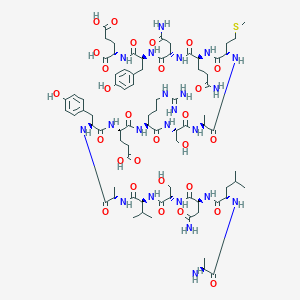

Molekularformel |

C78H120N22O28S |

Molekulargewicht |

1846 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |

InChI-Schlüssel |

MDVAOUMWEGXXRS-UOBWMYBISA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |

Andere CAS-Nummern |

114547-33-0 |

Sequenz |

ALNSVAYERSAMQNYE |

Synonyme |

eta-preprotachykinin (111-126) PP-tachykinin (111-126) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.